Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Description
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (CAS: 19282-45-2) is a partially hydrogenated thiophene derivative fused with a naphthalene system. Its structure features a non-aromatic 4,5-dihydrothiophene ring, which distinguishes it from fully aromatic analogs. The compound is synthesized via bromination of its precursor using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, monitored by NMR for completion . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of substituted heterocycles and functionalized derivatives like hydrazides and carboxylates .
Properties
IUPAC Name |
ethyl 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEWXGXOYMXYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The most well-documented route for synthesizing ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate involves a one-pot procedure starting from 3-acyl-1,2-naphthoquinones (1) and ethyl mercaptoacetate. The process comprises four sequential steps:
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Sulfenylation : 3-Acyl-1,2-naphthoquinones react with ethyl mercaptoacetate in tetrahydrofuran (THF) at room temperature, forming 4-sulfenylated hydroquinones (2).
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Protection and Cyclization : The hydroxyl groups of the intermediate hydroquinones are protected using 1-trimethylsilylimidazole (TMSI), followed by thermal cyclization at 90°C to form the naphthothiophene core (3).
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Deprotection : Hydrochloric acid cleaves the silyl protecting groups at 0°C, yielding the dihydrothiophene derivative.
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Oxidation : Cerium(IV) ammonium nitrate (CAN) oxidizes the dihydrothiophene to the quinone form, yielding the target compound (4).
This method is notable for its efficiency, achieving moderate to good yields (45–78%) across diverse 3-acyl substituents (Table 1).
Table 1: Yields of this compound Derivatives
| R Group on 3-Acyl Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methyl | 2 | 78 |
| Ethyl | 2.5 | 65 |
| Isopropyl | 3 | 45 |
| Cyclohexyl | 3.5 | 50 |
Notes : Bulky substituents (e.g., isopropyl, cyclohexyl) reduce yields due to steric hindrance during cyclization.
Optimization and Limitations
Key optimizations include:
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Reagent Stoichiometry : A 5:1 molar ratio of TMSI to hydroquinone ensures complete protection and facilitates cyclization.
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Solvent Selection : THF is optimal for sulfenylation, while acetonitrile aids in the hydrolysis and oxidation steps.
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Temperature Control : Cyclization at 90°C balances reaction rate and byproduct formation.
Limitations :
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Aromatic acyl groups (e.g., benzoyl) cannot be introduced due to failed photoacylation of 1,2-naphthoquinone with aromatic aldehydes.
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CAN oxidation may overoxidize sensitive functional groups, necessitating careful stoichiometric control.
Challenges in Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
SHR1020 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions are typically derivatives of SHR1020 with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
Chemistry
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate serves as a model compound for studying multi-targeted kinase inhibition. Its structure allows researchers to explore the interactions between various biochemical pathways and therapeutic agents.
Key Reactions :
- Oxidation : Involves the addition of oxygen or removal of hydrogen.
- Reduction : Involves the addition of hydrogen or removal of oxygen.
- Substitution : Involves the replacement of one functional group with another.
These reactions can lead to the formation of derivatives with enhanced biological activity.
Biology
The compound is utilized in cellular studies to investigate its effects on cell proliferation, apoptosis, and angiogenesis. Its ability to inhibit multiple tyrosine kinases makes it a valuable tool in understanding cancer biology.
Case Study Example :
A study demonstrated that this compound significantly inhibited the growth of various solid tumors by targeting vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ) .
Medicine
This compound is undergoing clinical trials for its potential use in treating various cancers, including gastric cancer and non-small cell lung cancer. Its mechanism of action involves inhibiting key signaling pathways that are crucial for tumor growth and metastasis.
Clinical Trials Insights :
- The compound has shown promising results in early-phase clinical trials, indicating potential efficacy as a therapeutic agent against resistant cancer types .
Mechanism of Action
SHR1020 exerts its effects by inhibiting the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor 2, c-Kit, and platelet-derived growth factor receptor β . These kinases play crucial roles in tumor growth and angiogenesis. By blocking their activity, SHR1020 effectively reduces tumor proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
- Aromatic vs. Dihydro Systems: Ethyl naphtho[1,2-b]thiophene-2-carboxylate (CAS: 81452-54-2), a fully aromatic analog, lacks the 4,5-dihydro moiety. This difference reduces steric hindrance in the aromatic compound, enabling electrophilic substitution at the 5-position, whereas the dihydro derivative undergoes mono-substitution predominantly at the 2-position . Methyl benzo[b]thiophene-2-carboxylate (CAS: 40133-07-1) shares a similar thiophene-ester framework but lacks the fused naphthalene system, resulting in lower molecular complexity and distinct reactivity patterns .
Substituent Effects
- Hydroxy and Oxo Derivatives: Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (CAS: Not provided) introduces electron-withdrawing oxo and hydroxy groups, enhancing electrophilicity at the thiophene ring. This contrasts with the dihydro compound, where the saturated ring reduces conjugation and stabilizes the ester group . Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate (CAS: 5386-27-6) features a nitro-substituted benzamide group, enabling applications in coordination chemistry and sensor design, unlike the parent dihydro compound .
Heteroatom Variations
- Thiophene vs. Furan Analogs :
Electrophilic Substitution
Functional Group Transformations
- Hydrolysis of the ethyl ester yields 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid (CAS: 29179-41-7), a precursor for hydrazides like 4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide (CAS: 278782-13-1). These derivatives are pivotal in synthesizing fluorescent sensors for metal ions (e.g., Ga³⁺, In³⁺) .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | CAS Number | Core Structure | Key Substituents | Similarity Score* |
|---|---|---|---|---|
| Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate | 19282-45-2 | Dihydrothiophene | Ethyl ester | 1.00 (Reference) |
| Ethyl naphtho[1,2-b]thiophene-2-carboxylate | 81452-54-2 | Aromatic thiophene | Ethyl ester | 0.89 |
| Methyl benzo[b]thiophene-2-carboxylate | 40133-07-1 | Benzo[b]thiophene | Methyl ester | 0.78 |
| 4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid | 29179-41-7 | Dihydrothiophene | Carboxylic acid | 0.89 |
*Similarity scores based on structural alignment algorithms .
Table 2: Reaction Yields and Conditions
Biological Activity
Overview
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (CAS No. 19397-74-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancers, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H14O2S
- Molecular Weight : 258.34 g/mol
- InChI Key : VAEWXGXOYMXYFS-UHFFFAOYSA-N
This compound exhibits significant antitumor activity through several mechanisms:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition : The compound targets VEGFR2, a critical receptor involved in angiogenesis and tumor growth. By inhibiting this receptor, it disrupts the blood supply to tumors, effectively slowing their growth and proliferation.
- c-Kit and Platelet-Derived Growth Factor Receptor β (PDGFRβ) Inhibition : It also inhibits c-Kit and PDGFRβ, which are involved in cell signaling pathways that promote cell survival and proliferation in various cancers.
Biological Activity Data
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antitumor | VEGFR2 | Inhibition of tumor growth | |
| Antitumor | c-Kit | Reduced cell proliferation | |
| Antitumor | PDGFRβ | Inhibition of angiogenesis |
Case Studies and Experimental Results
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Antitumor Efficacy :
- A study demonstrated that this compound showed potent antitumor effects against various solid tumors in vitro and in vivo. The compound was effective in reducing tumor size and inhibiting metastasis in animal models.
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Mechanistic Studies :
- Further research indicated that the compound not only inhibited the aforementioned receptors but also induced apoptosis in cancer cells through the activation of caspase pathways. This dual mechanism enhances its potential as an effective therapeutic agent.
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Synergistic Effects :
- In combination studies with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy of treatment regimens for resistant cancer types.
Safety Profile
The safety profile of this compound remains under investigation; however, preliminary studies suggest it has a favorable safety margin when used at therapeutic doses. Toxicological assessments are essential for determining long-term effects and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
